OCTOTIAMINE
OCTOTIAMINE
Octotiamine is an organic molecular entity.
Brand Name:
Vulcanchem
CAS No.:
137-86-0
VCID:
VC0089880
InChI:
InChI=1S/C23H36N4O5S3/c1-16(27(15-29)14-19-13-25-17(2)26-23(19)24)21(9-11-28)35-33-12-10-20(34-18(3)30)7-5-6-8-22(31)32-4/h13,15,20,28H,5-12,14H2,1-4H3,(H2,24,25,26)/b21-16+
SMILES:
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCCC(CCCCC(=O)OC)SC(=O)C)C
Molecular Formula:
C23H36N4O5S3
Molecular Weight:
544.8 g/mol
OCTOTIAMINE
CAS No.: 137-86-0
Main Products
VCID: VC0089880
Molecular Formula: C23H36N4O5S3
Molecular Weight: 544.8 g/mol
CAS No. | 137-86-0 |
---|---|
Product Name | OCTOTIAMINE |
Molecular Formula | C23H36N4O5S3 |
Molecular Weight | 544.8 g/mol |
IUPAC Name | methyl 6-acetylsulfanyl-8-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]octanoate |
Standard InChI | InChI=1S/C23H36N4O5S3/c1-16(27(15-29)14-19-13-25-17(2)26-23(19)24)21(9-11-28)35-33-12-10-20(34-18(3)30)7-5-6-8-22(31)32-4/h13,15,20,28H,5-12,14H2,1-4H3,(H2,24,25,26)/b21-16+ |
Standard InChIKey | VJTXQHYNRDGLON-LTGZKZEYSA-N |
Isomeric SMILES | CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCO)/SSCCC(CCCCC(=O)OC)SC(=O)C)/C |
SMILES | CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCCC(CCCCC(=O)OC)SC(=O)C)C |
Canonical SMILES | CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCCC(CCCCC(=O)OC)SC(=O)C)C |
Description | Octotiamine is an organic molecular entity. |
Synonyms | octotiamine |
PubChem Compound | 3034020 |
Last Modified | Nov 11 2021 |
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